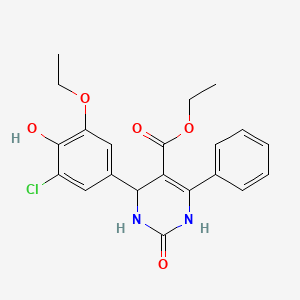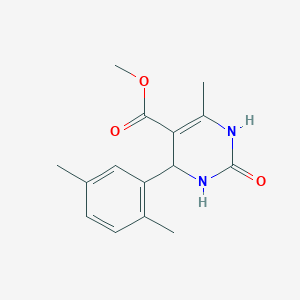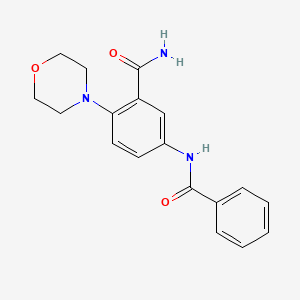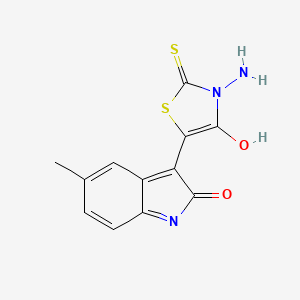![molecular formula C15H10BrClN2O2 B3959274 5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3959274.png)
5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenoxy group, which is attached to the oxadiazole ring through a methylene bridge. The phenyl group attached to the oxadiazole ring further enhances its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-bromo-2-chlorophenol with a suitable alkylating agent to form the 4-bromo-2-chlorophenoxy intermediate.
Cyclization to form the oxadiazole ring: The phenoxy intermediate is then reacted with a nitrile oxide precursor under cyclization conditions to form the 1,2,4-oxadiazole ring.
Introduction of the phenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The oxadiazole ring can undergo oxidation and reduction under suitable conditions.
Coupling reactions: The phenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines and thiols, with conditions involving polar solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution reactions: Products include substituted derivatives with various functional groups replacing the bromo or chloro substituents.
Oxidation and reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Coupling reactions: Products include biaryl compounds formed through the coupling of the phenyl group with other aromatic rings.
Applications De Recherche Scientifique
5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and the phenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-bromo-2-chlorophenoxy)methyl]-2-furaldehyde: Similar structure but with a furan ring instead of an oxadiazole ring.
5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoic acid: Contains a carboxylic acid group instead of a phenyl group.
5-[(4-bromo-2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine: Similar structure but with an amine group instead of a phenyl group.
Uniqueness
5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of its oxadiazole ring, phenyl group, and halogenated phenoxy substituent. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
5-[(4-bromo-2-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTKOZOHLZOXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)ethylamino]-5-nitrobenzoic acid](/img/structure/B3959202.png)
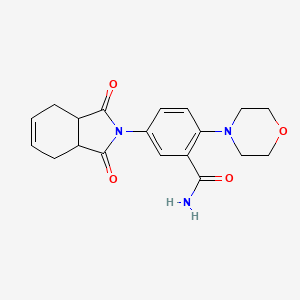
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3959213.png)
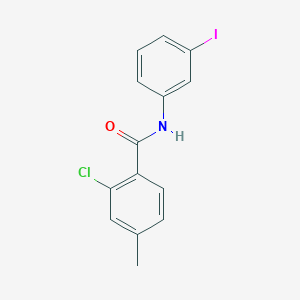
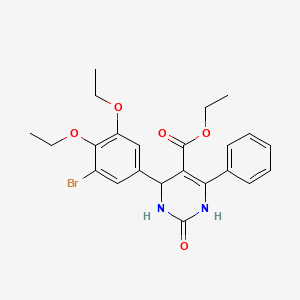
![2-methyl-7-[phenyl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3959232.png)
![[4-(5-methyl-1H-indol-3-yl)pyridin-2-yl]methanol](/img/structure/B3959237.png)
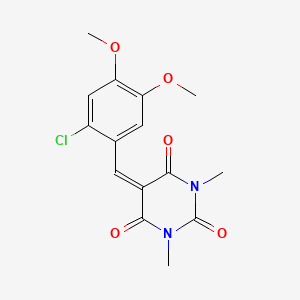
![(2-methoxyphenyl)[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]methanone](/img/structure/B3959253.png)
![4-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B3959255.png)
